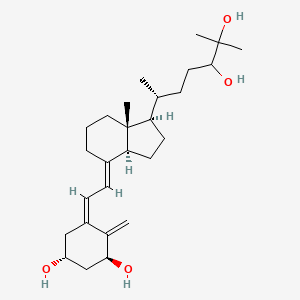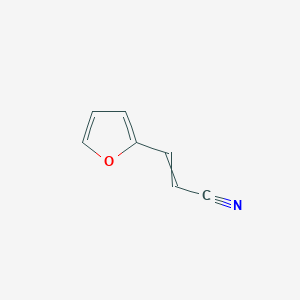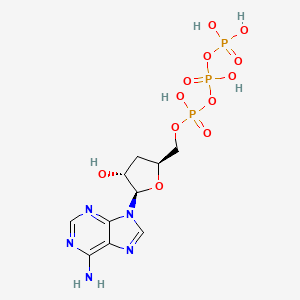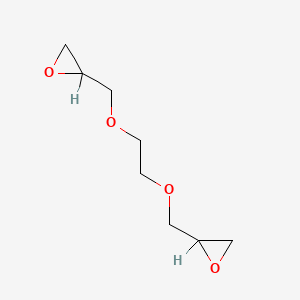
1,24,25-Trihydroxycholecalciferol
Descripción general
Descripción
1,24,25-Trihydroxycholecalciferol, also known as 1,24,25-trihydroxyvitamin D3, is a modified form of Vitamin D3 . It has a molecular formula of C27H44O4 and a molecular weight of 432.6 g/mol .
Synthesis Analysis
The synthesis of 1,24,25-Trihydroxycholecalciferol involves the conversion of calcifediol by 1,25-dihydroxyvitamin D3 24-hydroxylase (CYP24A1) .Molecular Structure Analysis
The IUPAC name of 1,24,25-Trihydroxycholecalciferol is (1R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol . The compound has a complex structure with multiple hydroxyl groups attached to the carbon skeleton .Chemical Reactions Analysis
1,24,25-Trihydroxycholecalciferol is a product of the hydroxylation of 1,25-dihydroxyergocalciferol . It is also a metabolite of calcifediol, and its urine levels are increased in certain diseases .Physical And Chemical Properties Analysis
1,24,25-Trihydroxycholecalciferol is a compound with a molecular weight of 432.6 g/mol . It has a complex structure with multiple hydroxyl groups attached to the carbon skeleton .Aplicaciones Científicas De Investigación
Anticancer Effects
Calcitriol, the active vitamin D metabolite, has a broad variety of actions including anticancer effects that are mediated either transcriptionally and/or via non-genomic pathways . It regulates the cell cycle, induces apoptosis, promotes cell differentiation, and acts as an anti-inflammatory factor within the tumor microenvironment . Because of the hypercalcemic effects of calcitriol, recent research has focused on the use of calcitriol analogs that have more potent anti-proliferative effects on cancer cells and fewer calcemic side effects .
Inhibition of Proliferation
Calcitriol has significant antineoplastic activity in preclinical models. Several mechanisms of activity have been proposed, including inhibition of proliferation associated with cell cycle arrest and, in some models, differentiation . Synergistic and/or additive effects with cytotoxic chemotherapy, radiation, and other cancer drugs have been reported .
Reduction in Invasiveness and Angiogenesis
Calcitriol also contributes to the reduction in invasiveness and angiogenesis of cancer cells . This is particularly important in the context of metastatic cancers, where the ability of cancer cells to invade surrounding tissues and form new blood vessels is a key factor in their spread.
Induction of Apoptosis
Another mechanism of action of calcitriol in cancer treatment is the induction of apoptosis , or programmed cell death . This is a crucial mechanism by which the body naturally eliminates damaged or unnecessary cells, and its enhancement by calcitriol can help to control the growth of cancer cells.
Regulation of Calcium and Phosphorus Homeostasis
Besides its anticancer effects, calcitriol also has its classical biological effects on calcium and phosphorus homeostasis . It helps to regulate calcium and phosphorus serum concentrations, and its classical hormonal actions take place in the kidney, intestines, and bones .
Treatment of Atopic Dermatitis
Topical application of calcitriol has been observed to decrease the dermatitis scores and epidermal thickness of NC/Nga mice with atopic dermatitis compared to untreated mice . This suggests potential applications of calcitriol in the treatment of skin conditions.
Mecanismo De Acción
Target of Action
Calcitetrol, also known as 1,24,25-Trihydroxycholecalciferol, is a hormonally active form of vitamin D with three hydroxyl groups . The primary targets of calcitetrol are the vitamin D receptors (VDR) located in various tissues, including the kidneys, parathyroid glands, intestines, and bones . These receptors play a crucial role in maintaining calcium homeostasis in the body .
Mode of Action
Calcitetrol binds to and activates the vitamin D receptors, leading to a series of changes in the body . It enhances the absorption of dietary calcium and phosphate from the gastrointestinal tract, promotes renal tubular reabsorption of calcium in the kidneys, and stimulates the release of calcium stores from the skeletal system . In addition to these, calcitetrol also modulates the action of cytokines and may regulate immune and inflammatory responses, cell turnover, and cell differentiation .
Biochemical Pathways
The action of calcitetrol affects several biochemical pathways. It plays a role in plasma calcium regulation in concert with parathyroid hormone (PTH) by enhancing absorption of dietary calcium and phosphate from the gastrointestinal tract, promoting renal tubular reabsorption of calcium in the kidneys, and stimulating the release of calcium stores from the skeletal system . It also promotes fatty acid synthesis and inhibits lipolysis .
Pharmacokinetics
Following administration of calcitetrol, peak plasma concentrations are reached within 3 to 6 hours . In a pharmacokinetic study, the oral bioavailability of calcitetrol was found to be around 70% . The relationship between calcitetrol dose and peak serum calcitetrol and systemic exposure was found to be linear .
Result of Action
The primary result of calcitetrol’s action is the increase in blood calcium levels . This is achieved through the promotion of absorption of dietary calcium from the gastrointestinal tract, increasing renal tubular reabsorption of calcium, thus reducing the loss of calcium in the urine, and stimulating the release of calcium from bone .
Action Environment
The action of calcitetrol can be influenced by various environmental factors. For instance, the production of calcitetrol in the body is stimulated in response to parathyroid hormone (PTH), low calcium, and low phosphate . Furthermore, the effectiveness of calcitetrol can be affected by the individual’s diet, particularly their intake of calcium and phosphate, as well as their exposure to sunlight, which is necessary for the production of vitamin D3 in the skin .
Propiedades
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4/c1-17(8-13-25(30)26(3,4)31)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(28)16-24(29)18(20)2/h9-10,17,21-25,28-31H,2,6-8,11-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,22-,23+,24+,25?,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZKUWGUJVKMHC-QPGHTDHKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432720 | |
| Record name | calcitetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,24,25-trihydroxyvitamin D3 | |
CAS RN |
50648-94-7, 72203-93-1 | |
| Record name | 1,24,25-Trihydroxyvitamin D3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050648947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | calcitetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Propanenitrile, 3,3'-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B3429058.png)

![6-Azaspiro[3.5]nonane hydrochloride](/img/structure/B3429074.png)
![6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3429079.png)





![6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3429128.png)
